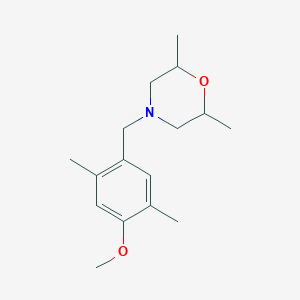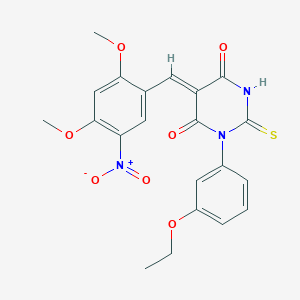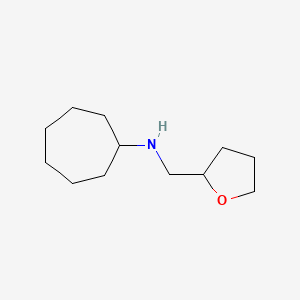
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential applications in scientific research. DMMDA-2 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, which may explain the hallucinogenic properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. This compound has also been found to alter the activity of certain brain regions, including the prefrontal cortex and the amygdala.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized chemical structure. It also exhibits a range of effects on the central nervous system, making it a promising candidate for further investigation. However, this compound also has some limitations. It is a controlled substance and therefore subject to legal restrictions. Additionally, its psychoactive properties may make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies could explore the exact mechanism of action and potential therapeutic applications. Another area of interest is the potential use of this compound in the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia. Finally, future studies could explore the potential use of this compound as a tool for understanding the neurobiology of perception and cognition.
Méthodes De Synthèse
The synthesis of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine involves the condensation of 2,6-dimethylmorpholine with 4-methoxy-2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 127-129°C.
Applications De Recherche Scientifique
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit a range of effects on the central nervous system, including hallucinogenic and psychoactive properties. This compound has also been found to have potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
4-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-7-16(18-5)12(2)6-15(11)10-17-8-13(3)19-14(4)9-17/h6-7,13-14H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLKCCPEBLPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)

![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)


